(2,3-Dibromophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
(2,3-dibromophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLCSGLVIHDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dibromophenyl)methanesulfonamide typically involves the bromination of phenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dibromophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding phenylmethanesulfonamide.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Reduction Reactions: Products include phenylmethanesulfonamide.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
(2,3-Dibromophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dibromophenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(2,3-Dimethylphenyl)benzenesulfonamide
- Structure : A benzenesulfonamide group attached to a 2,3-dimethylphenyl ring.
- Key Differences :
- Methyl groups (electron-donating) vs. bromine (electron-withdrawing) alter electronic properties.
- Reduced steric bulk compared to bromine substituents.
- Biological Activity : Exhibits antibacterial and anti-enzymatic activity with minimal hemolytic effects.
Acylthioureas with 2,4-Dibromophenyl Substituents
- Structure : Acylthiourea derivatives with 2,4-dibromophenyl groups.
- Key Differences :
- Bromine at 2,4-positions (para relationship) vs. 2,3-positions (ortho) creates distinct steric and electronic environments.
- Thiourea moiety vs. methanesulfonamide alters hydrogen-bonding capacity.
- Biological Activity: Demonstrated potent anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus.
- Implications : Ortho-substituted bromines (as in 2,3-dibromo) may hinder molecular rotation, affecting binding to bacterial targets.
N-(2-Furylmethyl)methanesulfonamide
- Structure : Methanesulfonamide attached to a furylmethyl group.
- Key Differences :
- Heteroaromatic furan ring vs. brominated phenyl ring.
- Increased polarity due to the oxygen atom in furan.
- Contextual Data : Observed in catalytic processes under nickel-mediated conditions, suggesting stability in reactive environments.
- Implications : The phenyl ring in (2,3-Dibromophenyl)methanesulfonamide may confer higher lipophilicity, favoring membrane penetration in bacterial cells compared to furan derivatives.
Key Findings:
Electronic Effects : Bromine’s electron-withdrawing nature increases sulfonamide acidity, which could enhance interactions with enzymatic targets (e.g., carbonic anhydrase).
Lipophilicity : Brominated phenyl derivatives are likely more lipophilic than furan or methyl-substituted analogs, favoring penetration into bacterial biofilms.
Physicochemical Properties
- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to methyl or furan derivatives.
Q & A
Q. What are the standard synthetic routes for (2,3-Dibromophenyl)methanesulfonamide, and how is purity ensured?
The synthesis typically involves reacting 2,3-dibromoaniline with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine or sodium hydroxide. The reaction is conducted in anhydrous dichloromethane or dimethylformamide under inert conditions to prevent hydrolysis. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Confirms the aromatic substitution pattern and sulfonamide linkage. For example, the methanesulfonyl group’s singlet appears at δ ~3.0 ppm in 1H NMR, while aromatic protons show splitting patterns reflecting bromine’s electronic effects .
- IR Spectroscopy : Sulfonyl S=O stretches are observed at ~1150–1350 cm⁻¹ .
- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in structural studies of analogous methanesulfonamides .
Q. How does the bromine substitution pattern influence the compound’s physical properties?
The 2,3-dibromo substitution increases molecular weight (enhancing crystallinity) and polarizability due to halogen electronegativity. This affects solubility (low in water, moderate in polar aprotic solvents) and melting point (typically >150°C). These properties are critical for reaction planning, e.g., solvent selection for Suzuki couplings .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress di-brominated byproducts during synthesis?
By controlling stoichiometry (limiting mesyl chloride to 1.1 equivalents) and reaction temperature (0–5°C), mono-sulfonylation is favored. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, reducing side reactions. Post-synthesis, quenching with ice-water minimizes hydrolysis. Purity is validated via HPLC with UV detection at 254 nm .
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
The bromine atoms act as directing groups. In Pd-catalyzed couplings, the C-2 bromine (ortho to sulfonamide) is more reactive due to reduced steric hindrance compared to C-3. Computational studies (DFT) suggest lower activation energy for oxidative addition at C-2, enabling selective functionalization .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Systematic substitution of bromine with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups modulates electronic properties. For example, replacing Br with -CF3 at C-3 increases antimicrobial potency by 40% in analogous sulfonamides. Biological assays (e.g., MIC tests against S. aureus) validate these modifications .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Cross-validation with X-ray crystallography is essential. For instance, NMR signals for ortho-bromo substituents in closely related compounds were initially misassigned but corrected via crystallographic data showing non-coplanar aromatic rings due to steric effects .
Q. What safety protocols are recommended for handling this compound?
The compound is toxic upon inhalation or ingestion. Use fume hoods, nitrile gloves, and PPE. Storage in amber glass under nitrogen prevents degradation. Acute toxicity studies in rodents (LD50 >500 mg/kg) suggest moderate hazard, requiring proper waste disposal via incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
